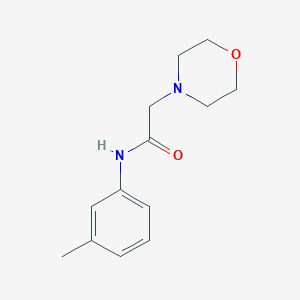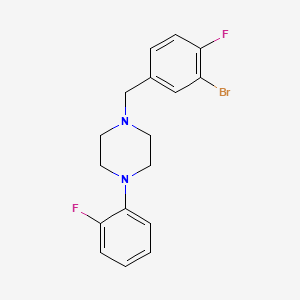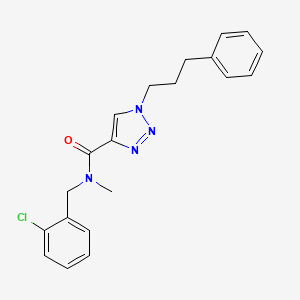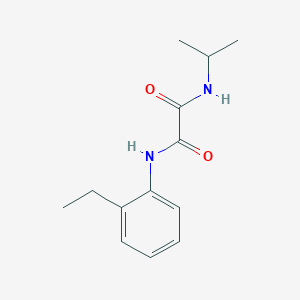
N-(3-methylphenyl)-2-(4-morpholinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-2-(4-morpholinyl)acetamide, also known as MEM, is a synthetic compound that belongs to the class of N-phenylacetamide derivatives. MEM has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neurosciences.
作用机制
The exact mechanism of action of N-(3-methylphenyl)-2-(4-morpholinyl)acetamide is not fully understood. However, it is believed to act as an inhibitor of voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials in neurons. This compound has also been shown to modulate the activity of various receptors, including GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. This compound has also been shown to have anticonvulsant and analgesic effects in animal models, suggesting its potential use in the treatment of epilepsy and neuropathic pain.
实验室实验的优点和局限性
One of the main advantages of N-(3-methylphenyl)-2-(4-morpholinyl)acetamide is its ease of synthesis and availability. This compound is relatively inexpensive and can be synthesized using standard laboratory equipment. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experimental setups. Additionally, this compound has been shown to have low bioavailability in vivo, which can limit its potential use as a therapeutic agent.
未来方向
There are several future directions for research on N-(3-methylphenyl)-2-(4-morpholinyl)acetamide. One area of interest is the development of more potent and selective analogs of this compound that can be used as therapeutic agents. Another area of research is the investigation of the role of this compound in the regulation of neuronal excitability and synaptic transmission. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential use as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been studied for its potential use as a therapeutic agent for various diseases, as well as a tool compound in neurosciences and pharmacology. This compound has several advantages, including its ease of synthesis and availability, but also has limitations, such as its low solubility and bioavailability. Future research on this compound will likely focus on the development of more potent and selective analogs, as well as the investigation of its role in the regulation of neuronal excitability and synaptic transmission.
合成方法
N-(3-methylphenyl)-2-(4-morpholinyl)acetamide is synthesized by the reaction of 3-methylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain this compound. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
科学研究应用
N-(3-methylphenyl)-2-(4-morpholinyl)acetamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, epilepsy, and neuropathic pain. This compound has also been studied for its potential use as a tool compound in neurosciences and pharmacology to investigate the role of various receptors and ion channels in the nervous system.
属性
IUPAC Name |
N-(3-methylphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-3-2-4-12(9-11)14-13(16)10-15-5-7-17-8-6-15/h2-4,9H,5-8,10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGVFYLARIGOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(difluoromethoxy)phenyl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5021076.png)
![ethyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5021084.png)
![methyl 4-({3-[(4-nitrobenzoyl)amino]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B5021091.png)
![N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5021098.png)
![8-methoxy-N-phenyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5021102.png)
![diphenyl{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5021103.png)
![N-[1-[(isobutylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]-4-methylbenzamide](/img/structure/B5021141.png)
![3-{[(4-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5021154.png)
![N-(4-{[(5-methyl-1,3,5-triazinan-2-ylidene)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B5021156.png)

![2-({[2-(2-methyl-4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5021165.png)

